

Application Note: Quantification of Atovaquone in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Atovaquone D4	
Cat. No.:	B3026102	Get Quote

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Atovaquone in human plasma. Utilizing Atovaquone-d4 as a stable isotope-labeled internal standard, this protocol ensures high accuracy and precision. The method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and bioequivalence studies, addressing the clinical need for precise measurement due to the drug's high inter-individual variability in absorption and bioavailability.[1][2]

1. Principle

The method involves the extraction of Atovaquone and the internal standard (Atovaquone-d4) from a small volume of human plasma via protein precipitation. The resulting supernatant is then analyzed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The analytes are detected using an electrospray ionization (ESI) source operating in negative ion mode, with quantification performed via Multiple Reaction Monitoring (MRM).

2. Materials, Reagents, and Instrumentation



Category	Item
Analytical Standards	Atovaquone, Atovaquone-d4 ([²H₄]-atovaquone)
Reagents & Solvents	Acetonitrile (ACN), Ethanol (EtOH), Dimethylformamide (DMF), Formic Acid, Water (all LC-MS grade)
Biological Matrix	K2-EDTA human plasma
Instrumentation	High-Performance Liquid Chromatography (HPLC) or UHPLC system
Triple quadrupole mass spectrometer with ESI source	
Nitrogen generator	_
Analytical balance, Calibrated pipettes, Centrifuge	_

Experimental Protocols

- 3.1. Preparation of Stock and Working Solutions
- Atovaquone Stock Solution (10 mg/mL): Prepare by dissolving Atovaquone in DMF. Sonicate for 10 minutes to ensure complete dissolution.[3]
- Atovaquone-d4 Stock Solution (1 mg/mL): Prepare by dissolving Atovaquone-d4 in DMF.
 Sonicate for 10 minutes.
- Internal Standard (IS) Working Solution (10 μM): Prepare a fresh working IS solution in charcoal-stripped K₂-EDTA human plasma before each analytical run.
- 3.2. Preparation of Calibration Standards and Quality Controls (QC)
- Calibration Curve Standards: Prepare an eight-point calibration curve by performing a 2-fold serial dilution of a high-calibration standard (e.g., 80.0 μM) with charcoal-stripped K₂-EDTA human plasma. A typical concentration range is 0.625, 1.25, 2.5, 5.0, 10.0, 20.0, 40.0, and 80.0 μM.



 Quality Control (QC) Samples: Prepare QC samples in charcoal-stripped K₂-EDTA human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.88 μM, 7.5 μM, and 60 μM).

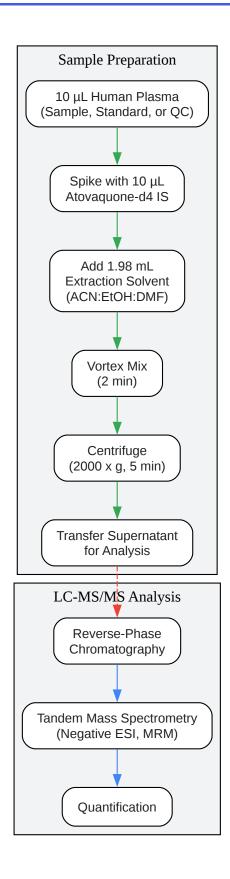
3.3. Sample Preparation

This protocol utilizes a protein precipitation method for extraction.

- Aliquot 10 μL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 10 μ L of the IS working solution (10 μ M) to each tube and vortex.
- Add 1.98 mL of an extraction solution consisting of Acetonitrile: Ethanol: DMF (8:1:1 v/v/v).
- Vortex mix vigorously for 2 minutes.
- Centrifuge the samples at 2,000 x g for 5 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Workflow for Atovaquone Quantification





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Caption: Experimental workflow for the quantification of Atovaquone in human plasma.



4. LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Reverse-Phase C18 Column
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 - 0.8 mL/min (Typical)
Injection Volume	5 - 20 μL
Column Temperature	40°C
Run Time	~7.5 minutes

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
IonSpray Voltage	-4500 V
Source Temperature	450°C
Curtain Gas (CUR)	20 psi
Collision Gas (CAD)	High
Ion Source Gas 1 (GS1)	50 psi
Ion Source Gas 2 (GS2)	50 psi
Declustering Potential (DP)	-100 V
Entrance Potential (EP)	-10 V



Table 3: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Transition (m/z)	Collision Energy (eV)	Туре
Atovaquone	365.0 → 337.2	-42	Quantifier
365.0 → 201.2	-44	Qualifier	
Atovaquone-d4 (IS)	371.1 → 343.1	-42	Quantifier
371.1 → 203.1	-52	Qualifier	

Method Validation Summary

The described LC-MS/MS method is validated for linearity, precision, and accuracy according to regulatory guidelines.

Table 4: Summary of Validation Parameters

Parameter	Result
Linearity Range	0.63 – 80 μΜ
Correlation Coefficient (r²)	≥ 0.995
Lower Limit of Quantification (LLOQ)	0.63 μΜ
Intra-assay Precision (%CV)	≤ 2.7%
Inter-assay Precision (%CV)	≤ 8.4%
Accuracy (% Deviation from Nominal)	Within ± 5.1%
Extraction Recovery	>85%

5. Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Atovaquone in human plasma. The use of a stable isotope-labeled internal standard, Atovaquone-d4, ensures the accuracy and precision of the results. This



method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, supporting both clinical and research applications.

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